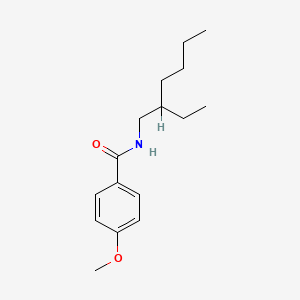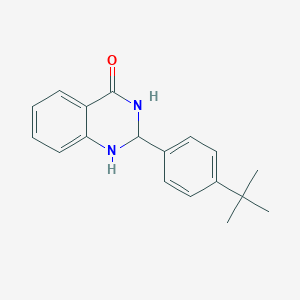
2-(4-tert-Butylphenyl)-2,3-dihydroquinazoline-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-tert-Butylphenyl)-2,3-dihydroquinazoline-4(1H)-one, commonly known as TBQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. TBQ belongs to the class of quinazolines, which are known for their diverse biological activities. In
Scientific Research Applications
Specific Scientific Field
This application falls under the field of Sports Medicine and Doping Control .
Summary of the Application
The carbonic anhydrase inhibitors Brinzolamide (BA) and Dorzolamide (DA) are used in sports medicine. They are prohibited in sports after systemic administration (ophthalmic permitted) only .
Methods of Application or Experimental Procedures
The metabolism of BA and DA differs for the different application routes. The in-vivo metabolism of BA and DA after ophthalmic (eye drop) and systemic (oral) administration to pigs will be evaluated with special focus on the characteristic application route derived metabolism .
Results or Outcomes
Preliminary results showed that these substances (together with their metabolites) are enriched in the red blood cells, with a resulting half-life of several weeks after administration .
AlphaFold 3 AI Model
Specific Scientific Field
Summary of the Application
Methods of Application or Experimental Procedures
Results or Outcomes
Porphyrin-based Covalent Organic Frameworks
Specific Scientific Field
This application is in the field of Biomaterials Science .
Summary of the Application
Porphyrin-based covalent organic frameworks (COFs) are a class of highly functional porous materials composed of lightweight elements interconnected by covalent bonds. They are characterized by structural order, high crystallinity, and large specific surface area .
Methods of Application or Experimental Procedures
The integration of naturally occurring porphyrin molecules as building blocks in COFs has garnered significant attention. This strategic incorporation addresses the limitations associated with free-standing porphyrins, resulting in the creation of well-organized porous crystal structures with molecular-level directional arrangements .
Results or Outcomes
The unique optical, electrical, and biochemical properties inherent to porphyrin molecules endow these COFs with diversified applications, particularly in the realm of biology .
Monoclonal Antibodies against Diclofenac
Specific Scientific Field
This application is in the field of Environmental Analysis .
Summary of the Application
The non-steroidal anti-inflammatory drug (NSAID) diclofenac (DCF) is an important environmental contaminant occurring in surface waters all over the world .
Methods of Application or Experimental Procedures
Monoclonal antibodies against diclofenac and its metabolites had been produced. Based on this monoclonal anti-DCF antibody, a new indirect competitive enzyme-linked immunosorbent assay (ELISA) was developed and applied for environmental samples .
Results or Outcomes
With the ELISA based on this antibody, water samples were analysed. In sewage treatment plant effluents, concentrations in the range of 1.9–5.2 μg L −1 were determined directly, with recoveries compared to HPLC-MS/MS averaging 136% .
Stabilizers and Antioxidants
Specific Scientific Field
This application is in the field of Industrial Chemistry .
Summary of the Application
2,4,6-Tri-tert-butylphenol (2,4,6-TTBP) is a phenol symmetrically substituted with three tert-butyl groups. It is used as stabilizers, free-radical scavengers and antioxidants in technical applications, such as in fuels, hydraulic fluids and lubricating oils, as well as in elastomeric and thermoplastic polymers .
Methods of Application or Experimental Procedures
The preparation of 2,4,6-tri-tert-butylphenol has been studied extensively. As early as 1890, Wilhelm Koenigs described the acid-catalyzed reaction of phenol with isobutylene .
Results or Outcomes
These compounds are colorless solids .
Artificial Intelligence Supported Design of Aircraft
Specific Scientific Field
This application is in the field of Aerospace Engineering .
Summary of the Application
Artificial intelligence supported design of aircraft, or AIDA, is used to help designers in the process of creating conceptual designs of aircraft .
Methods of Application or Experimental Procedures
This program allows the designers to focus more on the design itself and less on the design process. The software also allows the user to focus less on the software tools .
Results or Outcomes
The software is used to customize shopping options and personalize offers .
properties
IUPAC Name |
2-(4-tert-butylphenyl)-2,3-dihydro-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-18(2,3)13-10-8-12(9-11-13)16-19-15-7-5-4-6-14(15)17(21)20-16/h4-11,16,19H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKKFHBDYTOSSFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-tert-Butylphenyl)-2,3-dihydroquinazoline-4(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-oxetanol](/img/structure/B2701940.png)
![1-[(4-Bromophenyl)sulfonyl]-3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2701941.png)
![6-Phenylmethoxy-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid](/img/structure/B2701944.png)
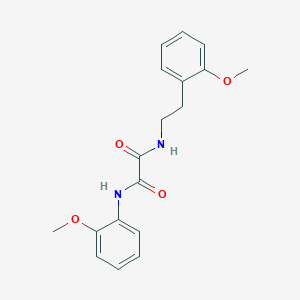
![[4-[(3-methoxybenzyl)thio]-9-methyl-2-(4-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl]methanol](/img/structure/B2701946.png)

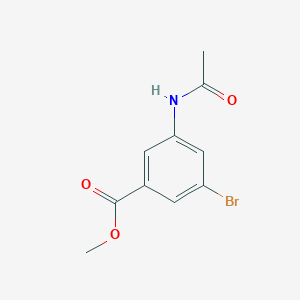
![3-[(3,4-dichlorophenyl)methyl]-1,7-dimethyl-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2701950.png)
![2-({[(3,4-Dimethoxyphenyl)carbamoyl]methyl}sulfanyl)benzoic acid](/img/structure/B2701953.png)
![5-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-methoxybenzamide](/img/structure/B2701954.png)
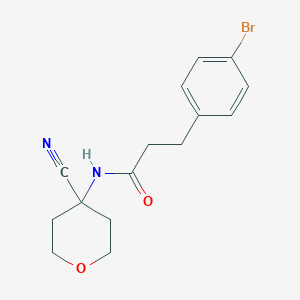
![2-[3-(2,4-dichlorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]acetamide](/img/structure/B2701957.png)
